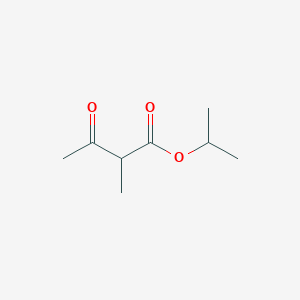![molecular formula C10H11Cl2NO2 B14180257 Methyl 4-[bis(chloromethyl)amino]benzoate CAS No. 922499-00-1](/img/structure/B14180257.png)
Methyl 4-[bis(chloromethyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[bis(chloromethyl)amino]benzoate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of benzoic acid and is characterized by the presence of bis(chloromethyl)amino and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-[bis(chloromethyl)amino]benzoate can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The general synthetic route involves the following steps:
Esterification: 4-aminobenzoic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[bis(chloromethyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bis(chloromethyl) groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative.
Applications De Recherche Scientifique
Methyl 4-[bis(chloromethyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-[bis(chloromethyl)amino]benzoate involves its interaction with nucleophiles due to the presence of reactive bis(chloromethyl) groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-[bis(chloromethyl)amino]benzoate.
Methyl 4-(chloromethyl)benzoate: Another derivative of benzoic acid with a single chloromethyl group.
Uniqueness
This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
922499-00-1 |
|---|---|
Formule moléculaire |
C10H11Cl2NO2 |
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
methyl 4-[bis(chloromethyl)amino]benzoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)8-2-4-9(5-3-8)13(6-11)7-12/h2-5H,6-7H2,1H3 |
Clé InChI |
HFBCCKDIHAGFMM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)N(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)

![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)
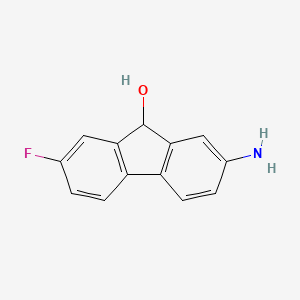

![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
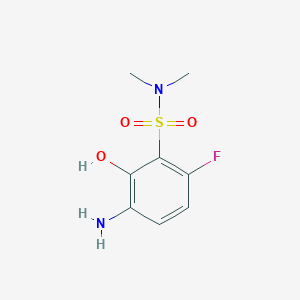
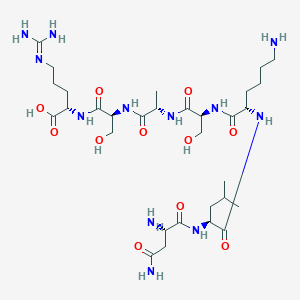
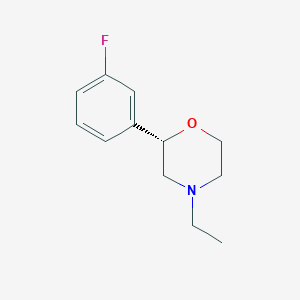
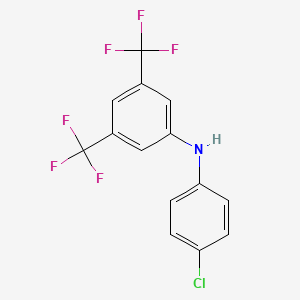
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
